N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide
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Overview
Description
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring, a cyano group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Ether Linkage Formation: The ether linkage is formed through an alkylation reaction involving an alcohol and an alkyl halide.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ether linkage.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides, cyanides, and amines are commonly used in substitution reactions.
Major Products
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: The primary product is an amine.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and piperidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Alteration of biochemical pathways through inhibition or activation of key proteins.
Cellular Effects: Inducing changes in cellular processes such as signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide: can be compared with other piperidine derivatives, cyano-containing compounds, and amides.
Examples: this compound, this compound, and this compound.
Uniqueness
Structural Features: The combination of a piperidine ring, cyano group, and ether linkage is unique.
Reactivity: The compound’s reactivity profile may differ from similar compounds due to its specific functional groups.
Properties
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(4-methylpentan-2-yloxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-13(2)11-14(3)21-10-5-15(20)18-16(12-17)6-8-19(4)9-7-16/h13-14H,5-11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVRBRMMRIECNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OCCC(=O)NC1(CCN(CC1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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